molecular formula C13H10N2 B582258 6-Phenyl-1H-indazole CAS No. 1260897-38-8

6-Phenyl-1H-indazole

Cat. No.: B582258
CAS No.: 1260897-38-8
M. Wt: 194.237
InChI Key: OPJICVPEFWXDDJ-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Biochemical Analysis

Biochemical Properties

6-Phenyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosine kinase fibroblast growth factor receptor (FGFR), which is involved in cancer cell proliferation . This interaction is significant as it highlights the compound’s potential as an anticancer agent. Additionally, this compound exhibits inhibitory activity against cyclo-oxygenase-2 (COX-2), an enzyme associated with inflammation . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as HepG2 and B16-F10 melanoma cells, this compound has been observed to decrease cell viability in a concentration-dependent manner . This compound also influences cell signaling pathways, including those involved in tumor growth and immune response. For example, this compound can activate the tumor immune microenvironment, leading to the inhibition of tumor growth . Furthermore, it affects gene expression and cellular metabolism, contributing to its antiproliferative and antitumor activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound’s inhibitory effect on FGFR is achieved through direct binding to the receptor’s active site, preventing its activation and subsequent signaling . Similarly, this compound inhibits COX-2 by binding to its active site, blocking the enzyme’s ability to produce pro-inflammatory mediators . These binding interactions highlight the compound’s potential as a therapeutic agent in cancer and inflammatory diseases.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness. In laboratory settings, the compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that this compound can undergo degradation, leading to a reduction in its efficacy. In vitro and in vivo studies have also revealed that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can lead to the formation of active or inactive metabolites, influencing the compound’s overall pharmacological activity. Additionally, this compound can affect metabolic flux and metabolite levels, further contributing to its biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in target tissues where it exerts its biological effects . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that adequate concentrations of this compound reach the desired sites of action.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can also influence its localization and activity, directing this compound to specific organelles or compartments within the cell . This targeted localization enhances the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and phenylhydrazine can produce the desired indazole compound. This method typically requires the use of a catalyst, such as copper acetate, and an oxidizing agent like oxygen .

Another method involves the use of transition metal-catalyzed reactions. For example, a copper acetate-catalyzed reaction can facilitate the formation of the N-N bond in the presence of an organometallic reagent and dimethyl sulfoxide under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One such method is the Rhodium (III)-catalyzed double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones. This method is known for its high yield and functional group compatibility .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-Phenyl-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Indazole: A parent compound with similar structural features but lacking the phenyl group.

    2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.

    Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.

Uniqueness of 6-Phenyl-1H-indazole: this compound stands out due to its phenyl substitution, which enhances its stability and biological activity. This substitution also allows for greater versatility in chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

6-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-9-14-15-13(12)8-11/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJICVPEFWXDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717100
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-38-8
Record name 6-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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